molecular formula C6H9F3O B12983756 (2-(Trifluoromethyl)cyclobutyl)methanol

(2-(Trifluoromethyl)cyclobutyl)methanol

Cat. No.: B12983756
M. Wt: 154.13 g/mol
InChI Key: ZNELXNFCOQHLOB-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)cyclobutyl)methanol is an organic compound with the molecular formula C6H9F3O It features a cyclobutane ring substituted with a trifluoromethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions.

Industrial Production Methods

Industrial production methods for (2-(Trifluoromethyl)cyclobutyl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the trifluoromethylation process to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

(2-(Trifluoromethyl)cyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)cyclobutyl)methanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanemethanol: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioavailable.

    (2-(Trifluoromethyl)cyclopropyl)methanol: Similar structure but with a cyclopropane ring, which may result in different chemical reactivity and biological activity.

Uniqueness

(2-(Trifluoromethyl)cyclobutyl)methanol is unique due to the presence of both a trifluoromethyl group and a cyclobutane ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.

Properties

Molecular Formula

C6H9F3O

Molecular Weight

154.13 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclobutyl]methanol

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2

InChI Key

ZNELXNFCOQHLOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CO)C(F)(F)F

Origin of Product

United States

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